molecular formula C28H21ClN6O4S B2517824 N-(4-{[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE CAS No. 893788-68-6

N-(4-{[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE

Cat. No.: B2517824
CAS No.: 893788-68-6
M. Wt: 573.02
InChI Key: DBCPUCPQXBTOHZ-UHFFFAOYSA-N
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Description

N-(4-{[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE is a structurally complex heterocyclic compound featuring a triazolo[1,5-a]quinazoline core. Key structural elements include:

  • 3-(4-Ethylbenzenesulfonyl) group: A sulfonyl moiety with an ethyl chain, balancing lipophilicity and solubility compared to bulkier or polar substituents .

This compound is hypothesized to exhibit kinase inhibitory or anti-inflammatory activity, based on structural analogs in the literature .

Properties

IUPAC Name

N-[4-[[7-chloro-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN6O4S/c1-2-17-5-12-21(13-6-17)40(37,38)28-26-32-25(22-16-18(29)7-14-23(22)35(26)34-33-28)30-19-8-10-20(11-9-19)31-27(36)24-4-3-15-39-24/h3-16H,2H2,1H3,(H,30,32)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCPUCPQXBTOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)NC(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-{[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne derivative. This step is often catalyzed by copper (I) ions.

    Quinazoline Moiety Synthesis: The quinazoline moiety is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

    Coupling Reactions: The triazole and quinazoline intermediates are then coupled together using suitable coupling reagents to form the triazoloquinazoline core.

    Introduction of the Furan Carboxamide Group:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-(4-{[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the nitro or sulfonyl groups, converting them to amines or thiols, respectively.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and sulfonyl groups, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

Structural Characteristics

This compound features a triazoloquinazoline core, characterized by:

  • Chloro substituent at the 7-position
  • Sulfonyl group attached to an ethylphenyl moiety
  • Furan-2-carboxamide moiety

The molecular formula is C22H18ClN5O3SC_{22}H_{18}ClN_{5}O_{3}S, with a molecular weight of approximately 492.0 g/mol. The combination of these functional groups enhances its reactivity and interaction with biological targets, making it a subject of interest in various scientific fields.

Biological Activities

Research indicates that N-(4-{[7-Chloro-3-(4-Ethylbenzenesulfonyl)-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Yl]Amino}Phenyl)Furan-2-Carboxamide exhibits several biological activities:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through its interaction with specific molecular pathways involved in tumor growth and metastasis.
  • Antimicrobial Activity : Studies suggest potential efficacy against various bacterial strains, indicating its use as an antimicrobial agent.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of key enzymes involved in metabolic pathways, such as Fructose-1,6-bisphosphatase (FBPase), which plays a vital role in gluconeogenesis and glucose homeostasis.

Medicinal Chemistry Applications

The compound's structural attributes position it well for applications in drug design and development:

  • Lead Compound Development : Due to its diverse biological activities, it can serve as a lead compound for synthesizing new derivatives with enhanced efficacy and specificity.
  • Targeted Therapy : The ability to interact with specific biological targets makes it a candidate for developing targeted therapies in oncology and metabolic disorders.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. Results indicated:

  • Significant reduction in cell viability at specific concentrations.
  • Induction of apoptosis through activation of caspase pathways.

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, the compound was tested against FBPase:

  • It demonstrated competitive inhibition with an IC50 value indicating effective dosage levels for therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-{[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and disrupt signaling pathways, leading to the inhibition of cancer cell growth and proliferation . The triazole and quinazoline moieties play a crucial role in binding to the active sites of these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related triazoloquinazolines, quinazolines, and sulfonamide derivatives to highlight key pharmacological and physicochemical distinctions.

Structural and Functional Group Analysis

Compound Name Core Structure Substituents Key Functional Impact Reference
Target Compound Triazolo[1,5-a]quinazoline 7-Cl, 3-(4-ethylbenzenesulfonyl), 5-(4-aminophenyl furan-2-carboxamide) Enhanced lipophilicity (ethyl group); furan improves π-π interactions
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline 7-Cl, 3-phenylsulfonyl, 4-isopropylphenyl Higher lipophilicity (isopropyl) may reduce solubility; phenylsulfonyl lacks ethyl chain
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline 3-phenylsulfonyl, 4-ethoxyphenyl Ethoxy group increases polarity, potentially improving aqueous solubility
BMC201725-9o (Quinazoline derivative) Quinazoline 3-Cl-4-F-phenyl, tetrahydrofuran-3-yl oxy, hydrazine carboxamide Hydrazine carboxamide and tetrahydrofuran enhance EGFR kinase inhibition
N-((4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL)METHYL)-4-CHLOROBENZENESULFONAMIDE 1,2,4-Triazole 4-Chlorobenzenesulfonamide, fluorobenzyl sulfanyl Sulfonamide and fluorobenzyl groups target anti-inflammatory pathways

Pharmacological and Physicochemical Properties

The isopropyl group in ’s analog increases hydrophobicity, which may reduce bioavailability .

Binding Interactions :

  • The furan-2-carboxamide in the target compound offers dual functionality: the furan enables π-π stacking, while the carboxamide forms hydrogen bonds, a feature absent in ’s isopropylphenyl analog .
  • Hydrazine carboxamide in ’s BMC201725-9o contributes to EGFR kinase inhibition but may introduce metabolic instability compared to the target’s furan carboxamide .

Biological Activity :

  • Triazoloquinazoline derivatives (e.g., ) commonly exhibit kinase or anti-inflammatory activity, with the 7-chloro substituent critical for steric and electronic effects .
  • Sulfonamide-containing triazoles () show anti-inflammatory activity via p38α MAP kinase inhibition, suggesting the target compound may share similar pathways .

Research Findings and Hypotheses

Kinase Inhibition : The target compound’s triazoloquinazoline core and sulfonyl group align with EGFR inhibitors (e.g., ), though direct IC50 data is unavailable. Molecular docking studies of analogs suggest the 7-chloro and sulfonyl groups occupy hydrophobic kinase pockets .

Metabolic Stability : The ethylbenzenesulfonyl group may reduce oxidative metabolism compared to phenylsulfonyl derivatives, as alkyl chains are less prone to CYP450-mediated degradation .

Toxicity : Structural analogs with semicarbazone moieties () report moderate toxicity in vitro, but the furan carboxamide in the target compound may mitigate this risk .

Biological Activity

N-(4-{[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)furan-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a triazoloquinazoline core with several distinctive substituents:

  • Chloro group at the 7-position
  • Sulfonyl group linked to an ethylphenyl moiety
  • Furan-2-carboxamide moiety

The molecular formula is C25H22ClN5O3SC_{25}H_{22}ClN_5O_3S with a molecular weight of approximately 492.0 g/mol . This unique structure contributes to its varied biological activities, particularly in cancer treatment.

In Vitro Studies

Recent studies have evaluated the anticancer efficacy of triazoloquinazoline derivatives, including this compound. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against various cancer cell lines:

CompoundHePG2 (Hepatocellular Carcinoma)MCF-7 (Breast Cancer)PC3 (Prostate Cancer)HCT-116 (Colorectal Carcinoma)
929.47 µM45.20 µM53.10 µM27.05 µM
739.41 µM73.80 µM>100 µM65.46 µM

These results indicate that the compound exhibits moderate cytotoxicity across different cancer cell lines, particularly against colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HePG2) .

The mechanism of action for this compound involves:

  • Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair. Inhibition leads to DNA damage and apoptosis in cancer cells.
  • Intercalation with DNA : The compound may intercalate into DNA strands, disrupting normal cellular functions and triggering cell death .

Case Studies

In a comparative study involving various triazoloquinazoline derivatives, the compound exhibited significant cytotoxicity against several cancer cell lines. For instance, derivatives with specific substitutions showed enhanced activity due to increased binding affinity to target receptors .

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